GSK2837808A

Description

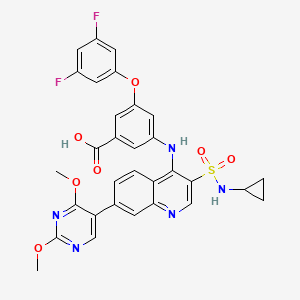

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCPMYJIARMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25F2N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2837808A: An In-Depth Technical Guide to a Potent Lactate Dehydrogenase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2837808A, a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting cancer metabolism. This guide covers the core mechanism of action, preclinical data, and detailed experimental methodologies for the evaluation of this compound.

Core Concepts: The Warburg Effect and Targeting LDHA

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect."[1] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate.[2] This metabolic shift provides cancer cells with a rapid means of generating ATP and essential building blocks for proliferation.[1] Furthermore, the resulting acidic tumor microenvironment contributes to immune evasion, metastasis, and therapeutic resistance.

This compound is a quinoline 3-sulfonamide derivative that acts as a potent and selective, NADH-competitive inhibitor of LDHA.[3][4] By blocking the activity of LDHA, this compound aims to reverse the Warburg effect, thereby depriving cancer cells of a key metabolic advantage, increasing oxidative stress, and potentially rendering them more susceptible to other therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference(s) |

| Human LDHA | Cell-free enzymatic assay | 2.6 | [3][5][6][7] |

| Human LDHB | Cell-free enzymatic assay | 43 | [3][5][6][7] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | EC50 (µM) | Reference(s) |

| Snu398 | Hepatocellular Carcinoma | Lactate Production | 0.4 | |

| Multiple Cancer Cell Lines | Various | Lactate Production | 0.4 - >30 | [6] |

| MDA-MB-453 (Hypoxia) | Breast Carcinoma | Lactate Production | 10 | [6] |

| Snu398 | Hepatocellular Carcinoma | ECAR Reduction | 10 | [6] |

| A673 | Ewing Sarcoma | Cytotoxicity (48h) | > 57 | [6] |

| A673 | Ewing Sarcoma | Long-term growth inhibition | 0.84 | |

| MIA PaCa-2 | Pancreatic Cancer | Long-term growth inhibition | 1.37 | |

| MIA PaCa-2 | Pancreatic Cancer | Cytotoxicity (48h) | 28.4 | |

| PANC-1 | Pancreatic Cancer | Growth Inhibition (GI50) | 11.31 |

Table 3: In Vivo Pharmacokinetics

| Species | Administration | Dose | Parameter | Value | Reference(s) |

| Rat | IV | 0.25 mg/kg | Clearance | 69 mL/min/kg | [6] |

| Rat | Oral | 50 mg/kg | Blood Levels | At or below detection limit (2.5 ng/mL) | [6] |

| Mouse | Oral | 100 mg/kg | Blood Levels | At or below detection limit (2.5 ng/mL) | [6] |

Signaling Pathways and Experimental Workflows

Glycolytic Pathway and Point of Inhibition by this compound

The following diagram illustrates the central role of LDHA in anaerobic glycolysis and the inhibitory action of this compound.

Caption: Inhibition of LDHA by this compound blocks lactate production.

Preclinical Evaluation Workflow for a Metabolic Inhibitor

This diagram outlines a typical workflow for the preclinical assessment of a metabolic inhibitor like this compound.

Caption: Preclinical drug discovery and development workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on published information and standard laboratory practices.

LDHA Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LDHA.

Materials:

-

Recombinant human LDHA enzyme

-

This compound

-

Pyruvate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well, UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Assay Reaction:

-

To each well of the microplate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).

-

Add recombinant human LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a solution of NADH and pyruvate. Final concentrations should be optimized and are typically in the low micromolar range for NADH and near the Km for pyruvate.

-

-

Data Acquisition: Immediately begin kinetic measurements of the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the reaction rates to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Lactate Production Assay

Objective: To measure the effect of this compound on lactate production in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-453, Snu398)

-

Complete cell culture medium (e.g., DMEM with 5% FBS)

-

Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)

-

This compound

-

Lactate analysis instrument (e.g., YSI 2900 Biochemistry Analyzer with a lactate oxidase probe) or a colorimetric/fluorometric lactate assay kit.[5][7]

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.

-

Treatment:

-

Aspirate the complete culture medium.

-

Wash the cells with PBS.

-

Add physiological DMEM containing various concentrations of this compound or DMSO as a vehicle control.

-

-

Sample Collection: After a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells), collect the cell culture medium from each well.[7]

-

Lactate Quantification:

-

Using a Biochemistry Analyzer: Calibrate the instrument according to the manufacturer's instructions. Analyze the collected media samples to determine the lactate concentration.[7]

-

Using a Kit: Follow the manufacturer's protocol for the chosen lactate assay kit. This typically involves mixing the culture supernatant with a reaction mixture and measuring the absorbance or fluorescence.

-

-

Data Analysis:

-

Normalize the lactate concentrations to the cell number or total protein content in each well to account for any differences in cell density.

-

Express the results as a percentage of the lactate produced by the vehicle-treated control cells.

-

Plot the percentage of lactate production versus the this compound concentration to determine the EC50.

-

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Reagents for a proliferation assay (e.g., CellTiter-Glo®, MTT, or direct cell counting)

-

96-well, clear or opaque-walled cell culture plates

Procedure:

-

Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.

-

Treatment: Add complete culture medium containing a range of this compound concentrations or a vehicle control.

-

Incubation: Incubate the cells for a prolonged period, typically 48 to 120 hours, to allow for multiple cell divisions.

-

Viability Assessment:

-

CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

-

MTT Assay: Add MTT reagent to each well, incubate to allow for formazan crystal formation, solubilize the crystals, and measure the absorbance.

-

Direct Cell Counting: Trypsinize and count the cells from each treatment group using a hemocytometer or an automated cell counter.

-

-

Data Analysis:

-

Normalize the results to the vehicle-treated control group (100% viability).

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line capable of forming tumors in mice

-

This compound

-

Appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

-

Calipers for tumor measurement

-

Animal handling and surgical equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or the vehicle control to the respective groups according to a defined dosing schedule (e.g., daily, via oral gavage or intravenous injection).

-

Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

Observe the animals for any signs of adverse effects.

-

-

Endpoint: Continue the study until the tumors in the control group reach a pre-defined maximum size or for a specified duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Conclusion

This compound is a highly potent and selective inhibitor of LDHA that has demonstrated significant preclinical activity. By targeting a key enzyme in the metabolic reprogramming of cancer cells, it represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other LDHA inhibitors in oncology. Further studies are warranted to optimize its pharmacokinetic properties and to explore its efficacy in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

GSK2837808A as a selective LDHA inhibitor

An In-depth Technical Guide to GSK2837808A: A Selective LDHA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, NADH-competitive small molecule inhibitor of lactate dehydrogenase A (LDHA). As a critical enzyme in the terminal step of aerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells, LDHA represents a compelling therapeutic target. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, pharmacokinetic profile, and its impact on key metabolic signaling pathways. Detailed experimental protocols for the evaluation of this and similar inhibitors are also provided to facilitate further research and development in this area.

Introduction to LDHA and the Warburg Effect

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen (aerobic glycolysis).[1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to maintain a high glycolytic flux.[1]

Upregulation of LDHA is observed in a wide array of cancers, including pancreatic, lung, and breast cancer, and often correlates with tumor progression, metastasis, and poor prognosis.[1][3] The resulting lactate-rich, acidic tumor microenvironment can suppress the activity of anti-tumor immune cells, such as cytotoxic T cells and NK cells, further promoting tumor growth and immune evasion.[4] Given its central role in tumor metabolism and immune suppression, selective inhibition of LDHA has emerged as a promising strategy for cancer therapy.[5][6]

This compound: Mechanism of Action

This compound is a quinoline 3-sulfonamide derivative that acts as a highly potent and selective inhibitor of the LDHA enzyme.[7] It functions by competing with the NADH cofactor for binding to the enzyme's active site.[4][8] By blocking the conversion of pyruvate to lactate, this compound disrupts aerobic glycolysis, leading to a decrease in lactate production and a subsequent shift in cellular metabolism.[5][9] This inhibition can lead to several downstream anti-tumor effects, including reduced proliferation, induction of apoptosis, and a reversal of the acidic tumor microenvironment.[4][7][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lactate Dehydrogenase-A (LDH-A) Preserves Cancer Stemness and Recruitment of Tumor-Associated Macrophages to Promote Breast Cancer Progression [frontiersin.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]

- 9. selleckchem.com [selleckchem.com]

GSK2837808A: A Technical Guide to its Role in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2837808A is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect. By targeting LDHA, this compound disrupts the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis in tumors. This inhibition leads to a cascade of metabolic consequences, including reduced lactate production, increased mitochondrial oxygen consumption, and ultimately, the suppression of cancer cell proliferation and induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell metabolism, and detailed protocols for its investigation, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Warburg Effect and the Role of LDHA in Cancer

Cancer cells exhibit a profound alteration in their metabolic pathways to support their rapid proliferation and survival. One of the most prominent metabolic shifts is the "Warburg effect," characterized by an increased rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis). Lactate dehydrogenase A (LDHA) plays a pivotal role in this process by catalyzing the conversion of pyruvate to lactate, regenerating NAD+ required for sustained high glycolytic flux. The resulting lactate-rich, acidic tumor microenvironment promotes tumor progression, angiogenesis, and immune evasion. Given its central role in cancer metabolism, LDHA has emerged as a promising therapeutic target.

This compound: A Potent and Selective LDHA Inhibitor

This compound is a quinoline 3-sulfonamide derivative that acts as a potent and selective inhibitor of LDHA. Its mechanism of action involves competitive inhibition of the enzyme, preventing the binding of its substrate, pyruvate.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

| Parameter | Value | Reference |

| IC50 (hLDHA) | 2.6 nM | [1][2][3] |

| IC50 (hLDHB) | 43 nM | [1][2][3] |

| Cell Line | Condition | EC50 (Lactate Production) | Reference |

| Multiple Cancer Cell Lines | Normoxia | 400 nM to >30 µM | [4] |

| MDA-MB-453 | Hypoxia | 10 µM | [4] |

| Cancer Model | Treatment Regimen | Outcome | Reference |

| Orthotopic mouse pancreatic cancer | 6 mg/kg/day | Decreased tumor weight and volume, increased apoptosis |

Signaling Pathways and Mechanism of Action

This compound's inhibition of LDHA initiates a series of downstream effects on cellular signaling and metabolism. By blocking the conversion of pyruvate to lactate, this compound forces a metabolic shift from glycolysis towards mitochondrial oxidative phosphorylation.

This metabolic reprogramming has profound implications for cancer cell fate. The increased reliance on mitochondrial respiration can lead to elevated levels of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cells.

Lactate Production Assay

This protocol measures the concentration of lactate in the cell culture medium.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)

-

DMSO (vehicle control)

-

Lactate assay kit (e.g., YSI 2900 Biochemistry Analyzer)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

For hypoxic conditions, culture cells in a hypoxic chamber (1% O2) overnight.

-

Remove the complete medium and wash the cells with PBS.

-

Add physiological DMEM containing various concentrations of this compound or DMSO vehicle control.

-

Incubate for 2 hours (hypoxic) or 6 hours (normoxic).[1]

-

Collect the culture medium.

-

Quantify lactate concentration using a lactate assay kit according to the manufacturer's instructions.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or DMSO for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

This protocol measures the rate of oxygen consumption, an indicator of mitochondrial respiration.

Materials:

-

Cancer cell line of interest

-

This compound

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

-

Load the mitochondrial stress test compounds and this compound into the injector ports of the sensor cartridge.

-

Perform the Seahorse XF assay to measure basal OCR and the response to the injected compounds.

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the metabolic vulnerability of cancer cells. Its potent and selective inhibition of LDHA effectively reverses the Warburg effect, leading to decreased lactate production, enhanced mitochondrial respiration, and ultimately, the inhibition of tumor growth. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the role of this compound in cancer metabolism and to explore its potential as a novel anticancer agent. Further research into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.

References

Reversing the Warburg Effect: A Technical Guide to GSK2837808A, a Potent Lactate Dehydrogenase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2837808A, a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). By targeting a key enzyme in anaerobic glycolysis, this compound offers a promising strategy to reverse the Warburg effect, a metabolic hallmark of many cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a quinoline 3-sulfonamide that acts as a potent and selective, NADH-competitive inhibitor of Lactate Dehydrogenase A (LDHA) and, to a lesser extent, Lactate Dehydrogenase B (LDHB)[1]. LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH[2]. Cancer cells often upregulate this pathway, even in the presence of oxygen (the Warburg effect), to support rapid proliferation[3][4]. By inhibiting LDHA, this compound disrupts this metabolic cycle, leading to a reduction in lactate production and a shift from glycolysis towards oxidative phosphorylation[5][6][7]. This metabolic reprogramming can inhibit cancer cell proliferation, induce apoptosis, and potentially enhance the efficacy of other cancer therapies[8][7].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Reference |

| Human LDHA | 2.6 nM | [5][6][7] |

| Human LDHB | 43 nM | [5][6][7] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Effect | Concentration | Reference |

| Snu398 (Hepatocellular Carcinoma) | Inhibition of lactate production | EC50 = 400 nM | [9] |

| Snu398 (Hepatocellular Carcinoma) | Reduction in glucose uptake | 10 µM | [8][7][9] |

| Snu398 (Hepatocellular Carcinoma) | Enhanced mitochondrial oxygen consumption | Up to 3 µM | [6] |

| Snu398 (Hepatocellular Carcinoma) | Inhibition of proliferation and induction of apoptosis | Not specified | [5][6][7] |

| NB4 and HL60 (AML) | Decreased extracellular acidification rate (ECAR) | 10 µM | |

| MDA-MB-453 (Breast Carcinoma) | Inhibition of lactate production | Multiple concentrations | [6] |

| HCT116 and NCM460 | Inhibition of histone 2B (H2B) gene transcription | Not specified | [7] |

| Various Cancer Cell Lines | Inhibition of lactate production | EC50 from 400 nM to >30 µM | [6][9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathway: The Warburg Effect and its Reversal by this compound

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor 1 and Dysregulated c-Myc Cooperatively Induce Vascular Endothelial Growth Factor and Metabolic Switches Hexokinase 2 and Pyruvate Dehydrogenase Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lactate dehydrogenase A-coupled NAD+ regeneration is critical for acute myeloid leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

- 8. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GSK2837808A on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), is emerging as a significant modulator of the tumor microenvironment (TME). By targeting a key enzyme in anaerobic glycolysis, this compound not only directly impacts cancer cell metabolism but also reverses the immunosuppressive conditions that foster tumor growth and immune evasion. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its multifaceted effects on the TME, and detailed experimental protocols for its investigation.

Introduction: Targeting Tumor Metabolism with this compound

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process leads to the accumulation of lactate in the TME, creating an acidic and immunosuppressive milieu that promotes tumor progression and resistance to therapy.[1][2] Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate. This compound is a small molecule inhibitor that selectively targets LDHA, thereby blocking lactate production and disrupting the metabolic engine of cancer cells.[3][4]

Mechanism of Action

This compound functions as an NADH-competitive inhibitor of LDHA.[4] By binding to the NADH cofactor pocket of the enzyme, it prevents the reduction of pyruvate to lactate, leading to a decrease in lactate secretion and a subsequent reduction in the extracellular acidification rate (ECAR).[5] This inhibition of LDHA activity also leads to an increase in oxygen consumption rates in some cancer cells, suggesting a metabolic shift towards oxidative phosphorylation.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| hLDHA | Cell-free | 2.6 nM | [3][5] |

| hLDHB | Cell-free | 43 nM | [3][5] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| Snu398 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis | Dose-dependent | [3][7][8] |

| Snu398 | Hepatocellular Carcinoma | Increased oxygen consumption | Up to 3 µM | [3][6] |

| MDA-MB-453 | Breast Carcinoma | Inhibition of lactate production | Multiple concentrations | [6] |

| Multiple Cancer Cell Lines | Various | Inhibition of lactate production | EC50: 400 nM to >30 µM | [5] |

| HeLa | Cervical Cancer | Inhibition of lactate production | Not specified | [3] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Inhibition of glycolysis and ATP production | Not specified | [9] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Effect | Reference |

| Orthotopic Mouse Pancreatic Cancer | 6 mg/kg/day | Decreased tumor weight and volume, increased apoptosis | [10] |

Impact on the Tumor Microenvironment

The reduction of lactate in the TME by this compound has profound consequences for the various cellular components of the tumor, leading to a more immune-supportive environment.

Reversal of Acidosis and Immunosuppression

The acidic TME created by lactate accumulation is known to suppress the activity of anti-tumor immune cells.[10][11] By inhibiting lactate production, this compound helps to restore a more physiological pH, thereby enhancing the function of immune effector cells.[10]

Modulation of Immune Cell Function

-

Activation of Anti-Tumor Immune Cells: The less acidic microenvironment fostered by this compound treatment can lead to the activation and enhanced function of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and dendritic cells (DCs).[10]

-

Inhibition of Immunosuppressive Cells: The acidic TME is known to promote the function of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). By mitigating acidosis, this compound may indirectly inhibit these cell populations.[10]

-

Inhibition of NLRP3 Inflammasome: this compound has been shown to prevent the activation of the NLRP3 inflammasome in macrophages, which can contribute to pro-tumor inflammation.[10] This effect is achieved by reducing lactate production, a key contributor to NLRP3 activation.[10]

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of LDHA triggers compensatory signaling pathways within cancer cells as they adapt to the metabolic stress.

mTORC1 Signaling

Inhibition of LDHA can lead to the activation of the mTORC1 signaling pathway.[12][13] This is a pro-survival response that cancer cells may utilize to cope with the metabolic reprogramming induced by this compound.[12]

ATF4-Mediated Stress Response

Reduced intracellular serine and aspartate levels resulting from LDHA inhibition can activate the GCN2-ATF4 signaling pathway.[12][13] This integrated stress response can promote the uptake of alternative nutrients like glutamine to sustain cell survival.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Lactate Production Assay

Objective: To quantify the effect of this compound on lactate secretion by cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-453, Snu398)

-

Complete culture medium

-

Physiological DMEM (5 mM glucose, 0.5 mM glutamine, no FBS)

-

This compound

-

DMSO (vehicle control)

-

Lactate analyzer (e.g., YSI 2900 Biochemistry Analyzer) or lactate assay kit

Procedure:

-

Seed cancer cells in 12-well plates and allow them to adhere overnight.

-

For hypoxic conditions, culture cells at 1% oxygen overnight. For normoxic conditions, culture at 21% oxygen.

-

Wash cells with PBS and replace the medium with physiological DMEM.

-

Treat cells with various concentrations of this compound or DMSO.

-

Incubate for a defined period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells).[6]

-

Collect the culture medium.

-

Quantify lactate concentration using a lactate analyzer or a commercially available lactate assay kit following the manufacturer's instructions.[6]

Western Blot Analysis for Signaling Pathways

Objective: To assess the impact of this compound on key signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-LDHA, anti-p-mTOR, anti-mTOR, anti-ATF4, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an ECL detection system.

Flow Cytometry for Immune Cell Profiling in Tumors

Objective: To analyze the composition of immune cells within the tumor microenvironment following this compound treatment in vivo.

Materials:

-

Tumor-bearing mice treated with this compound or vehicle

-

Collagenase D, Dispase, DNase I

-

RPMI-1640 medium

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, CD11b)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Excise tumors from treated and control mice.

-

Mince the tumors and digest with a cocktail of Collagenase D, Dispase, and DNase I to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Stain cells with a fixable viability dye to exclude dead cells.

-

Block Fc receptors with Fc block.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry analysis software to quantify different immune cell populations.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 6 mg/kg daily by oral gavage) or vehicle to the respective groups.[10]

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, flow cytometry).

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mTORC1 signaling sensitizes hepatocellular carcinoma cells to glycolytic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

GSK2837808A: A Technical Guide to its Mechanism and Impact on Lactate Production in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2837808A, a potent and selective inhibitor of lactate dehydrogenase A (LDHA). It details the compound's mechanism of action, its profound effects on cancer cell metabolism—specifically lactate production—and the broader implications for cancer therapy. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Warburg Effect and the Role of Lactate in Oncology

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis).[1][2] Lactate, once considered a mere metabolic waste product, is now recognized as a critical signaling molecule in the tumor microenvironment (TME).[3][4] It contributes to extracellular acidification, which promotes tumor invasion, metastasis, angiogenesis, and immune evasion.[5][6] The enzyme responsible for the conversion of pyruvate to lactate is lactate dehydrogenase (LDH), with the LDHA isoform being predominantly overexpressed in many cancers and often correlated with poor prognosis.[1][6][7] Consequently, targeting LDHA presents a promising therapeutic strategy to disrupt cancer cell metabolism and mitigate the oncogenic effects of lactate. This compound has emerged as a key small molecule inhibitor in the investigation of this therapeutic approach.[2][4]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[8][9][10] LDHA catalyzes the final, critical step in aerobic glycolysis: the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[5] By preferentially converting pyruvate to lactate, LDHA regenerates the NAD+ required to sustain a high glycolytic rate.[4]

This compound functions by competing with the NADH cofactor, effectively blocking the catalytic activity of LDHA.[11] This inhibition disrupts the entire glycolytic pathway, leading to a rapid and profound reduction in lactate production and secretion by cancer cells.[8][9] The consequences of this inhibition are a metabolic shift away from glycolysis and towards oxidative phosphorylation, impacting cellular proliferation and survival.

Effects on Cancer Cell Metabolism and Proliferation

The primary and most immediate effect of this compound is the significant inhibition of lactate production in various cancer cell lines, including those from hepatocellular and breast carcinomas.[8] This disruption leads to several downstream metabolic and cellular consequences:

-

Reduced Glucose Uptake and Enhanced Mitochondrial Respiration: By blocking the conversion of pyruvate to lactate, this compound forces cancer cells to redirect pyruvate into the tricarboxylic acid (TCA) cycle. This results in reduced glucose uptake and an increased rate of mitochondrial oxygen consumption as cells shift towards oxidative phosphorylation for energy production.[9][10]

-

Inhibition of Proliferation and Induction of Apoptosis: The metabolic stress induced by this compound, coupled with the disruption of the cellular redox state, leads to a dose-dependent inhibition of cancer cell proliferation and the induction of apoptosis.[8][9] This has been demonstrated in cell lines such as Snu398 hepatocellular carcinoma cells.[10]

-

Modulation of the Tumor Microenvironment: By decreasing lactate efflux, this compound can mitigate the acidification of the TME. An acidic TME is known to suppress the activity of anti-tumor immune cells like cytotoxic T cells and natural killer (NK) cells.[11][12] Therefore, inhibiting lactate production has the potential to enhance anti-tumor immune responses.[11][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value |

|---|---|

| Human LDHA | 2.6 nM[8][9][10] |

| Human LDHB | 43 nM[8][9][10] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|---|

| Snu398 | Hepatocellular Carcinoma | Inhibits proliferation, induces apoptosis | Dose-dependent | [8][9] |

| Snu398 | Hepatocellular Carcinoma | Enhances mitochondrial oxygen consumption | Up to 3 µM | [8] |

| MDA-MB-453 | Breast Carcinoma | Profoundly inhibits lactate production | 2.5 µM - 20 µM | [8] |

| HCT116, NCM460 | Colon Cancer, Normal Colon | Inhibits transcription of histone 2B gene | Not specified |[9][10] |

Signaling Pathways and Broader Cellular Impact

This compound's inhibition of LDHA intersects with several critical signaling pathways in cancer.

-

Upstream Regulation of LDHA: The expression of LDHA is often upregulated by key oncogenic transcription factors such as HIF-1α (in response to hypoxia) and c-Myc, which drive the glycolytic phenotype.[5]

-

Lactate as a Signaling Molecule: Secreted lactate is not merely a waste product; it actively modulates the TME. It can stimulate pathways such as NF-κB and activate HIF-1α, promoting angiogenesis, inflammation, and metastasis.[3][5][14] By blocking lactate production, this compound indirectly dampens these pro-tumorigenic signaling cascades.

-

PKM2 Activity: this compound has been shown to dose-dependently potentiate the activity of pyruvate kinase M2 (PKM2), another key enzyme in the glycolytic pathway.[8]

Caption: Mechanism of this compound action on lactate production.

Caption: Downstream signaling effects of extracellular lactate.

Detailed Experimental Protocols

The following are representative protocols for assessing the effects of this compound on cancer cells.

6.1. Lactate Production Assay

-

Cell Culture: Culture cancer cells (e.g., MDA-MB-453) in appropriate media (e.g., DMEM with 5% FBS) under normoxic (21% O₂) or hypoxic (1% O₂) conditions overnight.

-

Treatment: Exchange the culture medium with a physiological medium (e.g., DMEM with 5 mM glucose, 0.5 mM glutamine, no FBS) containing either DMSO (vehicle control) or this compound at desired concentrations (e.g., 0.1 µM to 20 µM).

-

Sample Collection: Collect the culture medium after a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells).[8]

-

Quantification: Centrifuge the collected medium to remove cellular debris. Quantify lactate concentrations using a biochemistry analyzer (e.g., YSI 2900 Biochemistry Analyzer) equipped with a lactate oxidase probe.[8] Normalize lactate production rates to cell number or protein content.

6.2. Cell Proliferation Assay (Live-Cell Imaging)

-

Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: After allowing cells to adhere overnight, add medium containing various concentrations of this compound or DMSO.

-

Imaging: Place the plate in a live-cell analysis system (e.g., IncuCyte). Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for 72-96 hours.

-

Analysis: Use the system's software to calculate cell confluence over time. Plot confluence versus time to generate proliferation curves and determine the effect of the inhibitor on growth rate.

6.3. Oxygen Consumption Rate (OCR) Assay

-

Seeding: Seed cancer cells (e.g., Snu398) into a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Treatment: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Inject this compound at the desired concentration into the appropriate ports of the sensor cartridge.

-

Measurement: Place the microplate into a Seahorse XF Analyzer. The instrument will perform a series of mix-wait-measure cycles to determine the basal oxygen consumption rate (OCR).

-

Analysis: Following the measurement of the basal rate, the instrument will inject the compound and continue to measure OCR to determine the acute effect of LDHA inhibition on mitochondrial respiration. Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect different parameters of mitochondrial function.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that targets a central node of cancer metabolism. By selectively inhibiting LDHA, it effectively reduces lactate production, forcing a metabolic shift in cancer cells that curtails their proliferation and survival. The ability of this compound to modulate the tumor microenvironment by reducing lactate-induced acidification further highlights its potential, particularly in the context of immunotherapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the inhibition of lactate dehydrogenase as a viable anti-cancer strategy.

References

- 1. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. binasss.sa.cr [binasss.sa.cr]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival [imrpress.com]

- 6. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]

- 10. tocris.com [tocris.com]

- 11. immune-system-research.com [immune-system-research.com]

- 12. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]

- 13. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

GSK2837808A: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK2837808A, a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA). It details the molecule's mechanism of action, its role in inducing apoptosis in cancer cells, relevant signaling pathways, and the experimental protocols used for its evaluation.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg Effect". This metabolic shift results in the conversion of glucose to lactate, even in the presence of oxygen, a process catalyzed by Lactate Dehydrogenase A (LDHA). This high rate of glycolysis supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes invasion and suppresses the immune response.

This compound is a small molecule inhibitor designed to selectively target LDHA, thereby disrupting the metabolic machinery of cancer cells and creating a therapeutic window. By inhibiting LDHA, this compound aims to reverse the Warburg effect, leading to metabolic stress and ultimately, programmed cell death (apoptosis).

Mechanism of Action

This compound is a highly selective inhibitor of human LDHA, with a significantly lower affinity for the LDHB isoform.[1][2] Its primary mechanism involves binding to LDHA and preventing the conversion of pyruvate to lactate. This inhibition has several key downstream consequences:

-

Inhibition of Lactate Production: this compound rapidly and profoundly inhibits the production and secretion of lactate in various cancer cell lines.[1][2]

-

Alteration of Redox Balance: The conversion of pyruvate to lactate is coupled with the regeneration of NAD+ from NADH. By blocking this step, this compound disrupts the intracellular NAD+/NADH ratio, which is critical for maintaining redox homeostasis and fueling glycolysis.

-

Increased Mitochondrial Respiration: With the glycolytic pathway inhibited, cancer cells are forced to rely more on mitochondrial oxidative phosphorylation for energy production. This is observed as an increase in oxygen consumption rates.[1]

-

Metabolic Stress and ATP Depletion: The shift in metabolism and the inability to efficiently utilize glycolysis can lead to a reduction in intracellular ATP levels. This energy deprivation acts as a potent stress signal within the cell.[3]

This cascade of metabolic disruptions culminates in the activation of apoptotic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Reference(s) |

| Human LDHA | 2.6 nM | [1][2] |

| Human LDHB | 43 nM | [1][2] |

Table 2: Effective Concentrations in Preclinical Models

| Model System | Cell Line(s) | Concentration/Dose | Observed Effect | Reference(s) |

| In Vitro | Snu398 (Hepatocellular Carcinoma) | Not specified | Induces apoptosis and inhibits proliferation | [1] |

| In Vitro | Nasopharyngeal Carcinoma (NPC) Cells | 10 µM | Blocks effects of CENP-N overexpression, including apoptosis resistance | [4] |

| In Vitro | Various Cancer Cell Lines | 400 nM - 30 µM | Inhibition of lactate production | [2] |

| In Vivo (Mouse Model) | KPC and CAF Tumors | 6 mg/kg/day (oral) | Decreased tumor volume and weight, increased tumor cell apoptosis | [4] |

Signaling Pathways to Apoptosis

The inhibition of LDHA by this compound triggers a metabolic crisis that activates specific signaling pathways leading to apoptosis. The primary pathway involves the sensing of low cellular energy levels.

-

AMPK Activation: A decrease in the intracellular ATP/AMP ratio, a direct consequence of metabolic disruption, leads to the activation of AMP-activated protein kinase (AMPK).[3]

-

Downregulation of Pro-Survival Signaling: Activated AMPK can phosphorylate and inhibit downstream targets involved in cell growth and proliferation, such as the mTOR pathway. Specifically, it can lead to the downregulation of phosphorylated ribosomal S6 kinase (p-S6K), thereby inhibiting protein synthesis and promoting a catabolic state.[3]

-

Induction of Intrinsic Apoptosis: The sustained metabolic stress and accumulation of reactive oxygen species (ROS) from altered mitochondrial activity can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

LDH Activity Assay

This assay quantifies the enzymatic activity of LDH in cell lysates, allowing for the direct measurement of inhibition by this compound.

Protocol:

-

Cell Lysis: Lyse cultured cancer cells (e.g., HeLa) with a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in 50 mM Tris, pH 7.4).

-

Treatment: Treat the cell lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Reaction Mixture: Prepare a standard reaction mixture in a 96-well plate containing:

-

Phenazine methosulphate (PMS)

-

p-Iodonitrotetrazolium violet (INT)

-

NAD+

-

-

Initiate Reaction: Add the treated cell lysates to the reaction mixture. LDH in the lysate will convert lactate to pyruvate (if provided) and reduce NAD+ to NADH.

-

Colorimetric Reading: The NADH produced reduces PMS, which in turn reduces the INT dye to a colored formazan product.

-

Quantification: Measure the absorbance of the formazan product at an appropriate wavelength (e.g., 490 nm) using a plate reader. The intensity of the color is proportional to the LDH activity.

Caption: Experimental workflow for an LDH activity assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cancer cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle control.

-

Harvest Cells: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Caption: Standard workflow for Western Blot analysis.

Conclusion

This compound represents a targeted approach to cancer therapy that exploits the metabolic vulnerability of tumor cells. By selectively inhibiting LDHA, it effectively disrupts glycolysis, leading to metabolic stress, activation of the AMPK signaling pathway, and subsequent induction of apoptosis. The quantitative data demonstrates its high potency and selectivity, and established experimental protocols provide a robust framework for its continued investigation. Further research into combination therapies and mechanisms of resistance will be crucial in realizing the full therapeutic potential of this compound in the clinical setting.

References

GSK2837808A: A Technical Guide to a Potent LDHA Inhibitor and its Role in Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Abstract: The metabolic landscape of the tumor microenvironment (TME) is a critical determinant of anti-tumor immunity. Cancer cells frequently exhibit elevated aerobic glycolysis, known as the Warburg effect, leading to the accumulation of lactate.[1][2] High lactate levels create an acidic and immunosuppressive TME, hindering the efficacy of immune cells.[1][3] GSK2837808A, a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), represents a promising therapeutic strategy to counteract this metabolic barrier.[4][5][6] By blocking the conversion of pyruvate to lactate, this compound can modulate the TME, restore immune cell function, and potentially synergize with existing immunotherapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its potential in combination therapies.

Core Mechanism of Action

This compound is a highly selective, NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for the final step of aerobic glycolysis.[3][7] LDHA catalyzes the conversion of pyruvate to lactate, a process that is significantly upregulated in many cancer types to support rapid proliferation and evade apoptosis.[8] By inhibiting LDHA, this compound directly reduces the production and secretion of lactate by tumor cells.[4][5] This leads to a decrease in the extracellular acidification of the tumor microenvironment and an increase in oxygen consumption rates in some cancer cells.[4][6]

Caption: Core mechanism of this compound inhibiting LDHA to block lactate production.

Role in Reshaping the Tumor Immune Microenvironment

The accumulation of lactate in the TME has profound immunosuppressive effects. It directly inhibits the function and proliferation of key anti-tumor immune cells, including cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and dendritic cells (DCs).[3] Conversely, the acidic environment promotes the activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3]

By reducing lactate levels, this compound can alleviate this immunosuppression.[3][9] This metabolic reprogramming of the TME is hypothesized to "reawaken" the anti-tumor immune response, enhancing immune cell infiltration and effector functions.[1] This makes LDHA inhibition a compelling strategy for turning immunologically "cold" tumors, which are unresponsive to checkpoint inhibitors, into "hot" tumors that are susceptible to immunotherapy.[1]

Caption: Impact of LDHA inhibition on the immunosuppressive tumor microenvironment.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for LDHA over the LDHB isoform. Its cellular activity varies across different cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | Human LDHA (hLDHA) | 2.6 nM | [4][5][6][10] |

| IC₅₀ | Human LDHB (hLDHB) | 43 nM | [4][5][6][10] |

| EC₅₀ | Lactate Production (30 cancer cell lines) | 400 nM to >30 µM | [5] |

| EC₅₀ | Lactate Production (Snu398 cells, hypoxia) | 10 µM | [5] |

| EC₅₀ | Extracellular Acidification Rate (ECAR) | 10 µM | [5] |

Table 1: In Vitro Potency of this compound

| Parameter | Species | Dose | Result | Reference(s) |

| Clearance (IV) | Rat | 0.25 mg/kg | 69 mL/minute/kg | [5] |

| Oral Bioavailability | Rat, Mouse | 50-100 mg/kg | Blood levels ≤ 2.5 ng/mL | [5] |

| Tumor Growth | Mouse (Pancreatic) | 6 mg/kg/day | Decreased tumor weight and volume | [9] |

Table 2: Preclinical Pharmacokinetic and Efficacy Data for this compound

Experimental Protocols & Workflows

In Vitro Lactate Production Assay

This protocol quantifies the effect of this compound on lactate secretion from cancer cells.

Methodology:

-

Cell Culture: Culture cancer cells (e.g., MDA-MB-453 breast cancer cells) in appropriate media. For hypoxia experiments, culture overnight in a hypoxic chamber (1% O₂).[4]

-

Treatment: Exchange the standard medium with a physiological medium (e.g., DMEM with 5 mM glucose, 0.5 mM glutamine, no FBS) containing various concentrations of this compound or a DMSO vehicle control.[4]

-

Sample Collection: After a defined incubation period (e.g., 2 hours for hypoxic cells, 6 hours for normoxic cells), collect the cell culture medium.[4]

-

Quantification: Analyze the lactate concentration in the collected medium using a biochemistry analyzer, such as a YSI 2900 equipped with a lactate oxidase probe.[4]

In Vivo Tumor Growth Inhibition Study

This protocol assesses the anti-tumor efficacy of LDHA inhibition in a syngeneic mouse model.

Methodology:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁵ B16F10 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[1]

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., ~100 mm³), randomize mice into treatment groups (Vehicle, this compound or analog, combination therapy).[1]

-

Drug Administration: Administer the compound via a defined route and schedule. Due to poor oral bioavailability, intratumoral (i.t.) or intravenous (i.v.) routes are often used for preclinical studies.[1][5] For example, a daily i.t. injection of an LDHA inhibitor.[1]

-

Monitoring: Measure tumor volume (e.g., using calipers, Volume = width² x length/2) twice a week.[1]

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry for immune cell infiltration).[1][9]

Caption: Workflow for a typical in vivo tumor growth inhibition study.

Potential in Combination Immunotherapy

The mechanism of this compound makes it an ideal candidate for combination with other immunotherapy agents. By alleviating the metabolic suppression in the TME, it can create a more favorable environment for other treatments to work effectively.

-

Checkpoint Inhibitors (e.g., Anti-PD-1): Preclinical studies with LDHA inhibitors have shown a synergistic anti-tumor effect when combined with PD-1 antibodies.[1] By reducing lactate, the inhibitor allows for greater T-cell function, which can then be unleashed by the checkpoint blockade.[1][11]

-

STING Agonists: The stimulator of interferon genes (STING) pathway is crucial for innate immunity and priming adaptive anti-tumor responses.[12] LDHA inhibition has been shown to enhance the efficacy of STING agonists (e.g., diABZI), suggesting that metabolic modulation can amplify innate immune activation in the TME.[1]

Caption: Synergistic potential of this compound with other immunotherapies.

Conclusion

This compound is a powerful research tool for investigating the intersection of metabolism and cancer immunology. As a potent and selective LDHA inhibitor, it effectively targets a key node in the Warburg effect, leading to a reduction in the immunosuppressive lactate within the tumor microenvironment. The preclinical data strongly suggest that by alleviating this metabolic checkpoint, LDHA inhibition can enhance the function of anti-tumor immune cells and synergize with checkpoint inhibitors and STING agonists. While challenges such as optimizing drug delivery and understanding potential resistance mechanisms remain, targeting tumor metabolism with agents like this compound holds significant promise for the future of cancer immunotherapy.[5][13]

References

- 1. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LDHA: The Obstacle to T cell responses against tumor [frontiersin.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

- 7. This compound | LDHA inhibitor | Probechem Biochemicals [probechem.com]

- 8. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abmole.com [abmole.com]

- 11. Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 13. embopress.org [embopress.org]

GSK2837808A: A Technical Guide to its Impact on Anti-Tumor Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2837808A is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the metabolic pathway of aerobic glycolysis, often referred to as the Warburg effect.[1][2][3] This metabolic phenotype is a hallmark of many cancer cells, leading to the production and secretion of large amounts of lactic acid into the tumor microenvironment (TME). The resulting acidic TME is a key driver of immune evasion, suppressing the function of cytotoxic immune cells while promoting the activity of immunosuppressive cell populations. By inhibiting LDHA, this compound aims to reverse this metabolic reprogramming, thereby restoring and enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on various anti-tumor immune cells, and detailed experimental protocols for its investigation.

Mechanism of Action: Reversing the Warburg Effect to Bolster Anti-Tumor Immunity

This compound functions by competitively inhibiting the NADH cofactor binding site of LDHA.[1] This inhibition blocks the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required to sustain high rates of glycolysis. The primary consequences of LDHA inhibition by this compound in the TME are:

-

Reduction of Lactate and TME Acidosis: By curbing lactate production, this compound helps to neutralize the acidic TME.[1][4] This is critical because acidosis is known to impair the function of various immune cells.

-

Enhanced Function of Anti-Tumor Immune Cells: The less acidic TME created by this compound treatment is more conducive to the activity of cytotoxic T lymphocytes (CD8+ T cells), natural killer (NK) cells, and dendritic cells (DCs).[1][5]

-

Suppression of Immunosuppressive Cells: The altered metabolic landscape hinders the function and differentiation of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6][7]

The overall effect is a shift in the balance of the TME from an immunosuppressive to an immune-active state, facilitating a more robust anti-tumor immune response.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Cell Lines | Reference |

|---|---|---|---|

| hLDHA | 2.6 nM | Cell-free assay | [2][3] |

| hLDHB | 43 nM | Cell-free assay | [2][3] |

| Lactate Production | Markedly inhibited | THP-1-derived macrophages |[1] |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Model

| Animal Model | Treatment | Outcome | Reference |

|---|

| Orthotopic mouse pancreatic cancer model (KPC and CAF cells in C57BL/6 mice) | this compound (6 mg/kg/day) for 4 weeks | Decreased tumor weight and volume |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on anti-tumor immune cell function.

In Vivo Murine Tumor Model

This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound and its impact on the tumor immune infiltrate.

Materials:

-

This compound (MedChemExpress, Selleck Chemicals, or equivalent)

-

Vehicle (e.g., DMSO, saline)

-

Syngeneic tumor cells (e.g., KPC pancreatic cancer cells, B16-F10 melanoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

Calipers

-

Tissue digestion enzymes (e.g., collagenase, DNase)

-

Flow cytometry antibodies and buffers

Procedure:

-

Tumor Cell Implantation: Subcutaneously or orthotopically implant a suitable number of tumor cells (e.g., 1 x 10^6 KPC cells) into the appropriate site of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 6 mg/kg/day via intraperitoneal injection) or vehicle to the respective groups.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Endpoint and Tissue Harvest: At the study endpoint (e.g., 4 weeks or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.

-

Tumor Analysis: Record the final tumor weight and volume.

-

Immune Cell Isolation:

-

Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase D, DNase I) to obtain a single-cell suspension.

-

Prepare a single-cell suspension from the spleen by mechanical dissociation.

-

Lyse red blood cells using a suitable lysis buffer.

-

-

Flow Cytometry Analysis: Stain the single-cell suspensions with a panel of fluorescently-conjugated antibodies to identify and quantify different immune cell populations.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines a representative antibody panel for the comprehensive analysis of immune cell populations within the tumor microenvironment.

Table 3: Representative Flow Cytometry Panel for Murine Tumor Infiltrate Analysis

| Marker | Fluorochrome | Cell Population |

|---|---|---|

| CD45 | e.g., AF700 | All hematopoietic cells |

| CD3 | e.g., PE-Cy7 | T cells |

| CD4 | e.g., FITC | Helper T cells |

| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |

| FoxP3 | e.g., PE | Regulatory T cells |

| CD11b | e.g., APC | Myeloid cells |

| Gr-1 (Ly-6G/Ly-6C) | e.g., BV421 | Myeloid-derived suppressor cells |

| F4/80 | e.g., BV510 | Macrophages |

| CD206 | e.g., PE-Dazzle594 | M2 Macrophages |

| MHC-II | e.g., BV786 | Antigen-presenting cells |

| CD44 | e.g., APC-Cy7 | Activated/Memory T cells |

| CD62L | e.g., BV605 | Naive T cells |

| Granzyme B | e.g., PE | Cytotoxic lymphocytes |

| IFN-γ | e.g., AF488 | Activated lymphocytes |

| PD-1 | e.g., BV711 | Exhausted T cells |

| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |

Procedure:

-

Prepare Single-Cell Suspension: Isolate cells from tumors and spleens as described in the in vivo protocol.

-

Surface Staining:

-

Wash cells with FACS buffer (e.g., PBS with 2% FBS).

-